N-[1-(ADAMANTAN-1-YL)ETHYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
Overview
Description
N-[1-(ADAMANTAN-1-YL)ETHYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is a complex organic compound that belongs to the class of tetrazoloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves the reaction of 1-adamantylamine with tetrazoloquinoxaline derivatives under specific conditions. One common method includes the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which facilitate the formation of the tetrazole ring . The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoxaline and amine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)ETHYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral genomes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
N-[1-(ADAMANTAN-1-YL)ETHYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar tetrazole ring structure and exhibit comparable biological activities.
Quinoxaline derivatives: These compounds have a quinoxaline core and are known for their diverse applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structural features, such as the adamantyl group and the tetrazoloquinoxaline core, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-12(20-9-13-6-14(10-20)8-15(7-13)11-20)21-18-19-23-24-25-26(19)17-5-3-2-4-16(17)22-18/h2-5,12-15H,6-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOPLVBNFJNDPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=NC5=CC=CC=C5N6C4=NN=N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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